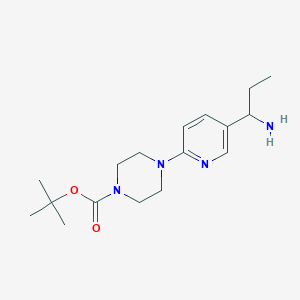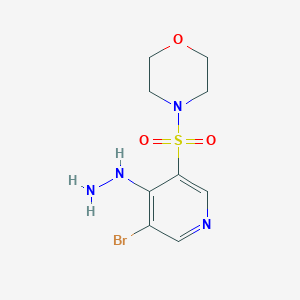![molecular formula C9H9N3O2 B11805890 Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate CAS No. 1312556-61-8](/img/structure/B11805890.png)
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound is characterized by a triazole ring fused with a benzene ring, making it a benzo-fused triazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired ester .
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . The triazole ring’s nitrogen atoms play a crucial role in binding to the active site of the enzyme, leading to its inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a different triazole ring structure, leading to different biological activities.
Uniqueness
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is unique due to its benzo-fused triazole structure, which imparts distinct chemical and biological properties
Propriétés
| 1312556-61-8 | |
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
methyl 2-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-5-3-4-6(8(7)11-12)9(13)14-2/h3-5H,1-2H3 |
Clé InChI |
KOPCRNXGZDIFKX-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C2C=CC=C(C2=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)





